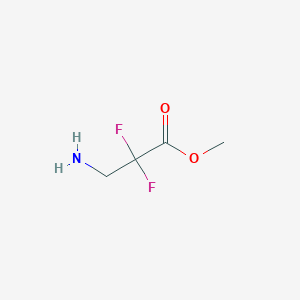

Methyl 3-amino-2,2-difluoropropanoate

Description

Significance of Fluorine in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's properties. The fluorine atom possesses a unique combination of characteristics: its van der Waals radius is similar to that of a hydrogen atom, yet it is the most electronegative element. nih.gov This duality allows it to replace hydrogen without significant steric alteration while inducing profound electronic effects. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of organofluorine compounds. mdpi.comalfa-chemistry.com

The strategic placement of fluorine can significantly influence a molecule's pharmacokinetic and physicochemical profile. nih.gov Key modulations include:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. This can block metabolic oxidation at specific sites, prolonging the half-life of a drug. mdpi.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes and cross barriers like the blood-brain barrier. mdpi.comresearchgate.net

pKa Modification: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target binding. mdpi.comresearchgate.net

Binding Affinity and Conformation: Fluorine can participate in electrostatic and hydrogen-bond interactions with biological targets. benthamscience.comingentaconnect.com It can also induce conformational changes in a molecule, which can lead to a more favorable orientation for binding to a receptor or enzyme active site, thus increasing potency. researchgate.net

These effects have been successfully leveraged in numerous approved drugs, with estimates suggesting that approximately 20% of all pharmaceuticals contain at least one fluorine atom. alfa-chemistry.com

Summary of Fluorine's Effects on Molecular Properties

| Property | Effect of Fluorination | Underlying Reason |

|---|---|---|

| Metabolic Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond. mdpi.comalfa-chemistry.com |

| Lipophilicity | Increased | Greater lipophilicity of the C-F bond compared to the C-H bond. mdpi.com |

| Acidity/Basicity (pKa) | Modulated | Strong electron-withdrawing nature of fluorine. mdpi.comresearchgate.net |

| Binding Affinity | Often Enhanced | Participation in electrostatic interactions and conformational control. nih.govresearchgate.net |

Overview of Alpha,Alpha-Difluorinated Compounds in Organic Synthesis

Within the broader category of organofluorine compounds, molecules containing a geminal difluoro (CF2) group at the alpha position to a functional group hold special significance. The introduction of a difluoroalkyl group can markedly alter a molecule's conformation, acidity, stability, and reactivity. rsc.org These alpha,alpha-difluorinated compounds serve as crucial intermediates and building blocks in organic synthesis. ossila.com

The CF2 group is often considered a bioisostere of a carbonyl group, an ether oxygen, or a methylene (B1212753) group, but with distinct electronic properties and steric demands. This substitution can lead to compounds with improved biological activity and stability. The synthesis of alpha,alpha-difluorinated compounds has seen significant advancements, with various methods developed for their preparation. rsc.orgrsc.org A common strategy involves the use of fluorinated substrates, such as ethyl bromodifluoroacetate, which can be used in reactions like the Reformatsky reaction to build more complex molecular skeletons. rsc.orgresearchgate.net

The presence of the two fluorine atoms significantly increases the acidity of the adjacent C-H protons and influences the reactivity of neighboring functional groups. This unique reactivity profile makes alpha,alpha-difluorinated compounds valuable precursors for a wide range of fluorinated molecules, including ketones, esters, and amino acids. acs.org

Positioning of Methyl 3-amino-2,2-difluoropropanoate within Fluorinated Amino Acid and Ester Chemistry

This compound is a specialized chemical compound that integrates several important structural motifs. cymitquimica.combldpharm.com It is the methyl ester of 3-amino-2,2-difluoropropanoic acid, also known as α,α-difluoro-β-alanine. researchgate.netcymitquimica.com As such, it belongs to the class of fluorinated β-amino acids, which are of great interest to medicinal chemists. researchgate.net

Fluorinated amino acids are valuable building blocks for creating novel peptides and therapeutic agents. researchgate.netnbinno.com Their incorporation into peptide chains can enhance proteolytic stability, modulate conformation, and improve biological activity. Specifically, β-amino acids are known to form stable secondary structures in peptides, and the addition of the α,α-difluoro group in this compound introduces the unique properties of fluorine discussed previously.

This compound serves as a versatile synthetic intermediate. The primary amine and the methyl ester functionalities provide two distinct points for chemical modification, allowing for its incorporation into larger, more complex molecules through peptide coupling or other derivatization reactions. nih.gov Therefore, this compound is strategically positioned at the intersection of organofluorine chemistry and amino acid chemistry, offering a valuable tool for constructing novel fluorinated peptides, peptidomimetics, and other biologically active compounds. nih.govresearchgate.net

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Synonyms | Propanoic acid, 3-amino-2,2-difluoro-, methyl ester cymitquimica.com |

| CAS Number | 688736-21-2 chemsrc.com |

| Molecular Formula | C4H7F2NO2 |

| Molecular Weight | 139.10 g/mol |

| Parent Acid | 3-Amino-2,2-difluoropropanoic acid (α,α-difluoro-β-alanine) researchgate.netcymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H7F2NO2 |

|---|---|

Molecular Weight |

139.10 g/mol |

IUPAC Name |

methyl 3-amino-2,2-difluoropropanoate |

InChI |

InChI=1S/C4H7F2NO2/c1-9-3(8)4(5,6)2-7/h2,7H2,1H3 |

InChI Key |

PRKRSICPIDBGPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Amino 2,2 Difluoropropanoate and Analogous Scaffolds

Direct Fluorination Approaches

Direct fluorination methods involve the introduction of two fluorine atoms onto a pre-existing carbon skeleton, typically at a position activated by an adjacent carbonyl group. These strategies are valued for their potential efficiency in accessing the target difluorinated scaffolds.

Electrophilic fluorination is a common method for synthesizing α,α-difluorocarbonyl compounds. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an enol or enolate.

A prominent electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI), often used in conjunction with a chiral catalyst for asymmetric synthesis. Another widely used reagent is Selectfluor®. Research by Peng and Shreeve demonstrated that enamines, derived from β-dicarbonyl and monocarbonyl compounds, react with Selectfluor under mild conditions to yield difluorinated carbonyl compounds in high yields. organic-chemistry.org The reaction is often facilitated by a weak base like triethylamine. organic-chemistry.org This methodology provides a safer alternative to more hazardous fluorinating agents. organic-chemistry.org

In a related strategy, β-ketosulfonamides can be converted to their α,α-difluoro counterparts. nih.gov This involves the electrophilic fluorination of β-ketosulfonamides derived from protected amino acids using Selectfluor in the presence of a base like cesium fluoride (B91410) (CsF) in dimethylformamide (DMF). nih.govresearchgate.net This transformation proceeds efficiently at room temperature, affording β-keto-α,α-difluorosulfonamides in good to excellent yields. nih.gov

| Substrate Type | Fluorinating Agent | Base/Catalyst | Typical Yield | Ref |

| Enamine | Selectfluor | Triethylamine | High | organic-chemistry.org |

| β-Ketosulfonamide | Selectfluor | Cesium Fluoride | Good to Excellent | nih.gov |

| α-Substituted β-Keto Ester | Selectfluor | Ti/TADDOL Complex | - | nih.gov |

Nucleophilic difluorination typically involves the conversion of a ketone or a related functional group into a gem-difluoromethylene group using a nucleophilic fluorine source. Deoxofluorination reagents are central to this approach.

A common strategy involves the synthesis of a β-keto ester precursor, which is then subjected to deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation. nih.govmdpi.com For instance, the synthesis of β,β-difluoro-l-homoserine has been achieved from L-isoascorbic acid. nih.govmdpi.com A key step in this multi-step synthesis involves the Swern oxidation of a secondary alcohol to the corresponding ketone, which is then difluorinated using DAST to yield the protected difluorinated compound. nih.govmdpi.com This highlights the utility of nucleophilic difluorination in transforming readily available chiral precursors into complex fluorinated amino acids. nih.gov

Multistep Synthesis from Readily Available Precursors

These synthetic routes construct the target molecule through a series of reactions, often starting from simple, non-fluorinated or monofluorinated materials. This allows for greater control over stereochemistry and functional group compatibility.

This approach introduces the crucial amino group onto a substrate that already contains the α,α-difluoroester moiety or a precursor group. Enzymatic and biomimetic methods have proven particularly effective for this purpose.

Transaminases have been successfully employed to catalyze the amination of various α,α-difluorinated ketones. researchgate.net These biocatalytic reactions proceed with high stereoselectivity, providing β,β-difluoroamines in good isolated yields (55-82%) and with excellent enantiomeric excess (>99%). researchgate.net The process is thermodynamically favorable, allowing for quantitative transformation with only a small excess of the amine donor. researchgate.net This methodology's robustness has been demonstrated through successful scale-up, making it a valuable tool for accessing chiral difluorinated amines. researchgate.net

| Substrate | Catalyst System | Key Features | Yield | Enantiomeric Excess | Ref |

| α,α-Difluorinated Ketones | Transaminases | High stereoselectivity | 55-82% | >99% | researchgate.net |

| β,β-Difluoro-α-imine Amides | Chiral Quinine Derivatives | Biomimetic mdpi.comnih.gov-proton shift | Good | High | researchgate.net |

The Reformatsky reaction, which traditionally forms β-hydroxy esters from α-halo esters and carbonyl compounds using zinc, has been adapted for the synthesis of α,α-difluoro-β-amino acid derivatives. byjus.comwikipedia.org This reaction creates the key carbon-carbon bond while assembling the core structure of the target molecule.

A significant advancement is the zinc-promoted Reformatsky reaction between aldimines and bromodifluoroacetamides, which provides a direct route to α,α-difluoro-β-amino amides. chemrxiv.org This method has been shown to produce various N-protected α,α-difluoro-β-amino-β-aryl amides in good to excellent yields (64–95%). chemrxiv.org The use of reagents like ethyl bromodifluoroacetate in Reformatsky chemistry with samarium iodide is another example of introducing the difluoroacetate (B1230586) moiety. nottingham.ac.uk The organozinc reagents used in these reactions are relatively stable and less basic than Grignard or organolithium reagents, which prevents undesired side reactions. wikipedia.orgorganic-chemistry.org

An alternative and powerful strategy involves the use of commercially available or readily synthesized difluorinated building blocks. This approach leverages existing difunctionalized synthons to construct more complex molecules.

One such method employs difluoro enaminoesters as versatile starting materials. nih.gov For example, β,β-difluoroglutamic acid has been synthesized from a difluoro enaminoester, which was reacted with N-bromosuccinimide (NBS) to form a bromodifluoromethyl iminoester in excellent yield. nih.gov Another approach utilizes difluorinated imidoyl chlorides as building blocks for the asymmetric synthesis of new β,β-difluorinated cyclic quaternary α-amino acid derivatives. nih.govacs.org In these syntheses, a ring-closing metathesis reaction is often a key step. nih.govacs.org Furthermore, complex difluorinated amino acids like 3,3-difluoro-L-methionine have been prepared using a protected 3,3-difluoro-L-homoserine derivative as the key precursor, which itself originates from L-isoascorbic acid.

Advanced Synthetic Techniques

Recent progress in synthetic organic chemistry has provided several sophisticated methods for the asymmetric synthesis of difluorinated amino acids. These techniques aim to control the stereochemistry at the carbon atom bearing the amino group, a crucial factor for biological applications.

Transition Metal-Catalyzed Difluoromethylation

Transition metal-catalyzed reactions are powerful tools for the formation of carbon-fluorine and carbon-carbon bonds. In the context of difluoromethylated compounds, these methods often involve the introduction of a "CF2" or "CF2H" group into an organic molecule. While direct transition metal-catalyzed difluoromethylation to produce methyl 3-amino-2,2-difluoropropanoate is an emerging area, related strategies have been developed. For instance, copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated in situ from difluorochloromethane has been reported for the synthesis of chiral α-difluorinated amino acids. mdpi.com This approach highlights the potential of transition metals to control the stereochemistry of difluoromethylation reactions, a principle that could be adapted for β-amino acid targets.

Asymmetric Catalysis in Difluorinated Amino Acid Synthesis

Asymmetric catalysis is a cornerstone for producing enantiomerically pure compounds. For difluorinated amino acids, a variety of catalytic systems have been explored to establish the chiral center. These strategies often involve the use of chiral catalysts that can differentiate between two enantiotopic faces of a prochiral substrate.

The enantioselective reduction of a prochiral ketone or imine is a widely used method for synthesizing chiral alcohols and amines, respectively. For the synthesis of scaffolds like this compound, this would typically involve the asymmetric reduction of a β-imino-α,α-difluoroester. While literature on the direct reduction of this specific substrate is scarce, the principle has been demonstrated on analogous compounds. For example, the stereocontrolled reduction of fluorinated β-sulfinylimines using tetra-n-butylammonium borohydride (B1222165) has been shown to be influenced by intramolecular π-stacking effects, leading to the formation of protected β,β-difluoroalanine. mdpi.com This highlights how a chiral auxiliary can direct the stereochemical outcome of a reduction.

Asymmetric alkylation involves the reaction of an enolate with an electrophile, where a chiral catalyst or auxiliary directs the stereochemical outcome. The synthesis of α-amino acids has seen significant success with the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). This methodology allows for the diastereoselective alkylation of the glycine enolate equivalent, followed by hydrolysis to yield the desired non-racemic α-amino acid. While direct application to β-amino acids like this compound is less common, the underlying principle of using a chiral metal complex to control the stereochemistry of an alkylation reaction is a key strategy in asymmetric synthesis.

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. In its stereoselective variant, a chiral catalyst or auxiliary is used to control the formation of the new stereocenter. For the synthesis of this compound, a stereoselective Mannich-type reaction would involve the addition of a difluoroenolate to a chiral imine or the use of a chiral catalyst to mediate the reaction between a standard imine and a difluoroenolate. The addition of difluoroenolates to imines is a known strategy for constructing molecules with an α,α-difluoro-β-amino-carbonyl group. nih.gov The stereoselectivity of such reactions can be controlled through the use of chiral auxiliaries on the imine nitrogen. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. One of the most effective methods for the asymmetric synthesis of α,α-difluoro-β-amino acid derivatives involves the use of enantiomerically pure N-tert-butylsulfinimines as chiral auxiliaries. nih.gov

In this approach, the addition of a Reformatsky reagent, derived from ethyl bromodifluoroacetate, to various N-tert-butylsulfinimines results in the formation of β-tert-butylsulfinamyl-β-substituted-α,α-difluoropropionates. nih.gov This reaction proceeds with good diastereoselectivity, and the resulting diastereomers can be separated by chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically pure, protected β-amino esters. nih.gov

Table 1: Diastereoselective Addition of a Difluoroenolate to N-tert-Butylsulfinimines nih.gov

| Entry | R-group of Imine | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 95:5 |

| 2 | 4-Methoxyphenyl | 95:5 |

| 3 | 2-Thienyl | 94:6 |

| 4 | 2-Furyl | 93:7 |

| 5 | Cyclohexyl | 80:20 |

| 6 | n-Propyl | 80:20 |

The data demonstrates that aryl-substituted imines generally provide higher diastereoselectivity compared to alkyl-substituted ones in this specific reaction. The separated diastereomers can then be readily transformed into the corresponding acids, amides, or other derivatives, providing valuable building blocks for medicinal chemistry. nih.gov

Photocatalytic Approaches in Fluorinated Amino Acid Synthesis

Visible-light photocatalysis has surfaced as a powerful and mild tool for the construction of complex organic molecules, including fluorinated amino acids. nih.govnih.gov These methods often rely on the generation of radical intermediates under gentle conditions, allowing for a high degree of functional group tolerance. nih.gov

A notable photocatalytic strategy involves the hydrodifluoroacetamidation of vinyl-C-glycosides to produce difluorinated glycoamino acids. nih.gov This approach is lauded for its simplicity, atom economy, and mild reaction conditions. The reaction proceeds through the addition of a gem-difluoromethylene radical, derived from amino acids and peptides, to sugar olefins without the need for an external hydrogen-atom source. nih.gov This method has demonstrated broad compatibility with a variety of natural and unnatural amino acids, including those with polar and aromatic side chains, as well as dipeptides. nih.gov

Another significant advancement is the metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives. nih.gov This process utilizes a highly oxidizing organic photocatalyst to generate alkyl radicals from commercially available alkyltrifluoroborates. These radicals then undergo a conjugate addition to the dehydroalanine scaffold, followed by a subsequent fluorination step to yield α-fluoro-α-amino acids. nih.gov The reaction proceeds under mild conditions, irradiated by blue LEDs, and accommodates a wide range of primary, secondary, and tertiary alkyl radicals. nih.gov

The general mechanism for this photoredox-catalyzed synthesis is initiated by the excitation of the photocatalyst by visible light. The excited photocatalyst then engages with an alkyltrifluoroborate to generate an alkyl radical. This radical adds to the dehydroalanine derivative, forming a new radical intermediate, which is then trapped by a fluorine source, such as Selectfluor, to afford the desired fluorinated amino acid. nih.gov

Table 1: Examples of Photocatalytically Synthesized Fluorinated Amino Acid Derivatives

| Entry | Amino Acid Derivative | Yield (%) | Reference |

| 1 | Difluorinated L-Alanine derivative | 85 | nih.gov |

| 2 | Difluorinated L-Phenylalanine derivative | 81 | nih.gov |

| 3 | Difluorinated L-Tyrosine derivative | 71 | nih.gov |

| 4 | Difluorinated L-Serine derivative | 75 | nih.gov |

| 5 | α-Fluoro-α-(cyclohexyl)glycine derivative | 85 | nih.gov |

| 6 | α-Fluoro-α-(isopropyl)glycine derivative | 78 | nih.gov |

| 7 | α-Fluoro-α-(tert-butyl)glycine derivative | 65 | nih.gov |

Palladium Cross-Coupling Strategies in Fluorinated Amino Acid Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in the preparation of fluorinated amino acids has been particularly fruitful. nih.govrsc.org These methods offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse array of fluorinated amino acid scaffolds. rsc.orgresearchgate.net

One prominent strategy involves the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene (BTP). rsc.org This key step facilitates the synthesis of a variety of trifluoromethylated and difluoromethylated amino acids. The versatility of this method stems from the ability to introduce a wide range of alkyl groups, leading to significant structural diversity in the final products. rsc.orgresearchgate.net

Furthermore, palladium catalysis has been successfully employed for the N-arylation of fluoroalkylamines. nih.gov This approach allows for the coupling of fluoroalkylamines with aryl bromides and chlorides to produce fluorinated anilines, which are valuable precursors and structural motifs in medicinal chemistry. The use of a weaker base, such as potassium phenoxide (KOPh), is crucial for the success of these reactions, as the fluorinated aniline (B41778) products are often unstable under the harsh conditions typically employed in C-N coupling reactions. nih.gov This method is characterized by its high yields, low catalyst loadings, and tolerance of various functional groups. nih.gov

The development of specialized ligands, such as AdBippyPhos, has been instrumental in advancing these palladium-catalyzed reactions. nih.gov The catalyst's resting state and the turnover-limiting step, which is often the reductive elimination to form the C-N bond, have been studied to optimize reaction conditions and expand the substrate scope. nih.gov

Table 2: Examples of Fluorinated Compounds Synthesized via Palladium Cross-Coupling

| Entry | Reactant 1 | Reactant 2 | Product Type | Reference |

| 1 | Unactivated alkylzinc reagent | 2-Bromo-3,3,3-trifluoropropene | Trifluoromethylated amino acid precursor | rsc.org |

| 2 | Fluoroalkylamine | Aryl bromide | Fluorinated aniline | nih.gov |

| 3 | Fluoroalkylamine | Aryl chloride | Fluorinated aniline | nih.gov |

| 4 | Aryl fluoride | Aryl N-tosylhydrazone | Aryl-aryl coupled product | rsc.org |

Chemical Reactivity and Transformations of Methyl 3 Amino 2,2 Difluoropropanoate

Reactions Involving the Amine Functionality

The primary amine group in methyl 3-amino-2,2-difluoropropanoate is a nucleophilic center and can participate in a range of reactions, including acylation, reductive amination, and cyclization.

The amine functionality can be readily acylated using various acylating agents, such as acid chlorides or anhydrides. This reaction is fundamental for the introduction of a wide range of substituents and for the protection of the amine group during subsequent synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). chempep.comfishersci.co.uk

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protecting group is stable under a variety of reaction conditions but can be easily removed with acid. The existence of compounds like 3-[Boc-(methyl)amino]-2,2-difluoropropanoic acid highlights the applicability of this protection strategy to similar fluorinated amino acids. nih.gov

The Fmoc group is another widely used protecting group in peptide synthesis and is valued for its stability and the mild basic conditions required for its removal. chempep.comchemimpex.com It is typically introduced using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester. organic-chemistry.org The use of Fmoc-3-amino-2,2-difluoro-propionic acid as a building block in peptide synthesis underscores the importance of this protection strategy. chemimpex.com

Table 1: Common Protecting Groups for the Amine Functionality

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.uk |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Fmoc-chloride (Fmoc-Cl) | Basic conditions (e.g., piperidine) chempep.com |

Reductive amination is a powerful method for the formation of C-N bonds and allows for the alkylation of the amine group. masterorganicchemistry.comlibretexts.org This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com While direct examples involving this compound are not prevalent in the literature, the general principles of reductive amination are broadly applicable. researchgate.netorganic-chemistry.org This pathway provides a route to N-alkylated derivatives of the parent compound, which can be valuable intermediates in medicinal chemistry.

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These cyclization reactions often involve the participation of both the amine and the ester functionalities, or a derivative thereof.

One notable example is the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidines from a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or guanidine (B92328) derivative. nih.govnih.gov In a modified approach, a β-amino ester like this compound could potentially react with a suitable aldehyde and a source of ammonia (B1221849) or an amine to form dihydropyrimidinones. mdpi.com

Furthermore, intramolecular cyclization or reactions with other bifunctional reagents can lead to the formation of other heterocyclic systems, such as piperidones. academie-sciences.frresearchgate.netrsc.org The specific reaction conditions and the choice of reactants will dictate the structure of the resulting heterocycle.

Reactions at the Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis and transesterification.

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2,2-difluoropropanoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method for the hydrolysis of esters and typically involves treatment with an aqueous solution of a strong base, such as sodium hydroxide. ekb.eg

This transformation is crucial for the synthesis of peptides, where the carboxylic acid functionality is required for amide bond formation. The resulting fluorinated β-amino acid can be a valuable component in the design of peptidomimetics with enhanced stability and biological activity. researchgate.net

Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. rsc.org This reaction can be catalyzed by acids, bases, or enzymes. For this compound, transesterification would involve reacting the methyl ester with a different alcohol in the presence of a suitable catalyst to form a new ester.

This process can be useful for modifying the properties of the molecule, for instance, by introducing a more complex or functionalized alcohol moiety. The transesterification of fluorinated esters is a known process and can be a valuable tool in the synthetic chemist's arsenal. figshare.com Enzymatic transesterification offers a mild and selective alternative for this transformation. researchgate.netresearchgate.net

Amidation Reactions for Peptide Coupling

The incorporation of fluorinated β-amino acids into peptides is of significant interest as it can confer properties such as enhanced metabolic stability and specific conformational preferences. thieme.deunimi.it this compound serves as a building block for peptides containing the α,α-difluoro-β-alanine residue. The success of its incorporation via amidation (peptide coupling) is governed by the reactivity of both the amino group and the methyl ester.

The geminal difluoro group exerts a strong electron-withdrawing inductive effect. This effect is expected to decrease the nucleophilicity of the β-amino group, potentially slowing down the coupling reaction compared to its non-fluorinated analogue, β-alanine methyl ester. Consequently, more potent coupling reagents may be required to achieve efficient amide bond formation.

Standard peptide coupling protocols involve the activation of the C-terminal carboxylic acid of a peptide chain, which then reacts with the N-terminal amine of the incoming amino acid ester. bachem.com For coupling this compound, common coupling reagents that generate highly reactive activated species, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), would be appropriate. bachem.com These reagents form highly reactive OAt or OBt esters, which can overcome the reduced nucleophilicity of the fluorinated amine.

Alternatively, converting the methyl ester of the N-protected α,α-difluoro-β-alanine derivative to a more reactive species like an acid fluoride (B91410) could facilitate coupling. Fmoc-amino acid fluorides are known to be convenient and efficient reagents, especially for coupling sterically hindered residues, reacting rapidly with low levels of racemization. acs.orgresearchgate.net

Another approach for incorporating α,α-difluoro-β-amino acid units involves using α,α-difluoro-β-lactams as precursors. These strained rings can undergo a one-pot ring-opening peptide elongation reaction, providing an alternative route to forming the desired peptide bond. thieme.de This strategy circumvents the direct coupling of the potentially less reactive amino ester.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Reagent | Full Name | Activated Species | Characteristics |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt-ester | Highly efficient, fast coupling rates, suitable for hindered couplings. |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt-ester | Excellent for routine synthesis, minimizes racemization. |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | OBt-ester | Similar to PyBOP, widely used in automated synthesis. |

| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Classical reagent, often used with additives like HOBt to suppress side reactions. bachem.com |

Reactivity Influenced by the Geminal Difluoro Moiety

The two fluorine atoms on the α-carbon significantly influence the reactivity of adjacent functional groups by creating a highly electron-deficient center. This electronic perturbation facilitates reactions that are less common or proceed under different conditions for non-fluorinated analogues.

While this compound is a β-amino ester, its structural cousins, β-oxo-α,α-difluoropropanoates, exhibit unique reactivity. These compounds can serve as precursors to difluoroenolates through decarboxylation, a transformation that is challenging for non-fluorinated β-ketoesters which lack an active methylene (B1212753) proton. acs.orgresearchgate.net The decarboxylation of the corresponding β-keto acid or its salt generates a difluoroenolate intermediate, which can then participate in subsequent reactions. nih.govrsc.org

This process, often termed a decarboxylative aldol (B89426) reaction, involves heating a β-oxo-α,α-difluoropropanoate salt or ester in the presence of a Lewis acid and an aldehyde. acs.orgnih.gov The reaction proceeds through the generation of a zinc or ytterbium difluoroenolate, which then adds to the aldehyde to form an α,α-difluoro-β-hydroxy ketone. acs.orgnih.gov The geminal difluoro group is crucial as it promotes the necessary decarboxylation step under these conditions. acs.org

Table 2: Conditions for Decarboxylative Aldol Reaction of β-Oxo-α,α-difluoropropanoates

| Precursor | Catalyst/Promoter | Solvent | Temperature (°C) | Product Type | Yield Range (%) | Ref |

|---|---|---|---|---|---|---|

| Potassium α,α-difluoro-β-ketocarboxylate | ZnCl₂/TMEDA | THF | 80 | α,α-difluoro-β-hydroxy ketones | up to 99 | nih.govrsc.org |

The proposed mechanism involves the coordination of the Lewis acid (e.g., Zn²⁺) to the enolate formed upon decarboxylation. This zinc difluoroenolate then adds nucleophilically to the aldehyde. A final protonation step yields the aldol product. nih.gov This method provides a convenient and environmentally friendly route to valuable difluoromethylene compounds from stable precursors. rsc.org

Difluoroenolates, generated from various precursors, are key intermediates in the formation of carbon-carbon bonds. The aldol reaction of these enolates provides access to α,α-difluoro-β-hydroxy carbonyl compounds. Due to the electron-withdrawing fluorine atoms, the nucleophilicity of difluoroenolates is generally lower than their non-fluorinated counterparts, which can affect reaction outcomes.

Lithium difluoroenolates can be generated from difluoroketones using strong bases like lithium diisopropylamide (LDA). rsc.orgnih.gov These enolates react smoothly with non-enolisable aldehydes to afford difluoroaldol adducts in good yields. rsc.org The reaction with enolisable aldehydes can be more complex, as proton transfer may compete with the aldol addition due to the lower nucleophilicity of the difluoroenolate.

Zinc difluoroenolates, generated via the Reformatsky reaction from bromodifluoroacetates or through the decarboxylative method described previously, also readily engage in aldol-type additions. nih.gov

Table 3: Examples of Aldol Reactions with Difluoroenolates

| Enolate Source | Base/Promoter | Electrophile | Solvent | Temperature (°C) | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Difluoroketone | LDA | Benzaldehyde | THF | -78 | Difluoroaldol adduct | 69 | |

| 2-Iodo-2,2-difluoroacetophenone | LiEt₃BH | Benzaldehyde | THF | -78 to rt | Difluoroaldol adduct | 81 | researchgate.net |

| Potassium α,α-difluoro-β-ketocarboxylate | ZnCl₂/TMEDA | 4-Chlorobenzaldehyde | THF | 80 | Difluoroaldol adduct | 99 | nih.govrsc.org |

The CF2 group strongly enhances the electrophilicity of an adjacent carbonyl carbon. nih.govmasterorganicchemistry.com This makes α,α-difluoromethyl ketones highly susceptible to nucleophilic attack. This increased reactivity is a key feature of their use as electrophilic "warheads" in enzyme inhibitors, where they react with nucleophilic residues (like cysteine) in the enzyme's active site to form stable hemi(thio)ketal adducts. nih.gov

The reaction of various nucleophiles with α,α-difluoroketones proceeds readily. For example, the presence of two fluorine atoms enhances the carbonyl group's electrophilicity, making it more reactive than non-fluorinated ketones. nih.gov This principle applies to a range of nucleophiles, including amines, thiols, and carbanions.

Similarly, imines derived from difluorinated carbonyl compounds would also be expected to be highly electrophilic and reactive towards nucleophiles. The general reaction involves the attack of a nucleophile on the imine carbon, which is analogous to the addition to a carbonyl group. libretexts.org The electron-withdrawing CF2 group would activate the C=N bond towards addition. libretexts.org

This enhanced electrophilicity is a direct consequence of the inductive effect of the fluorine atoms, which polarizes the carbonyl (or imine) bond and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating attack by a nucleophile. masterorganicchemistry.com

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 3-amino-2,2-difluoropropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H NMR Spectroscopic Assignments

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl ester group (-OCH₃), the aminomethylene group (-CH₂NH₂), and the amino group (-NH₂).

Methyl Protons (-OCH₃): This group is expected to appear as a sharp singlet in the downfield region, typically around 3.7-3.9 ppm. Its chemical shift is influenced by the electronegative oxygen atom of the ester functionality.

Aminomethylene Protons (-CH₂NH₂): The protons on the carbon adjacent to the amino group are anticipated to produce a triplet. This splitting pattern arises from coupling with the two fluorine atoms on the adjacent carbon (C2). The signal is expected in the range of 3.3-3.6 ppm.

Amino Protons (-NH₂): The protons of the primary amine would typically present as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed between 1.5 and 3.0 ppm. In the hydrochloride salt form, this signal would be further downfield and potentially broader due to exchange with the acidic proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

| -CH₂NH₂ | ~3.4 | Triplet (t) | ³JH-F |

| -NH₂ | Variable (e.g., ~2.0) | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The presence of fluorine atoms significantly influences the chemical shifts and multiplicities of the adjacent carbons.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of 165-175 ppm. nih.gov Due to its distance from the fluorine atoms, coupling may not be resolved.

Difluorinated Carbon (-CF₂-): This quaternary carbon (C2) is directly bonded to two highly electronegative fluorine atoms, which results in a significant downfield shift. Its signal is expected to be a triplet due to one-bond coupling (¹JC-F) with the two fluorine atoms. nih.gov

Methyl Carbon (-OCH₃): The carbon of the methyl ester group typically appears around 52-54 ppm. nih.gov

Aminomethylene Carbon (-CH₂NH₂): This carbon (C3) is adjacent to the difluorinated carbon, and its signal is expected to be a triplet due to two-bond coupling (²JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Coupling Constant |

|---|---|---|---|

| C=O (C1) | ~168 | Singlet or narrow triplet | ³JC-F (small) |

| -CF₂- (C2) | ~115 | Triplet (t) | ¹JC-F (large) |

| -CH₂NH₂ (C3) | ~45 | Triplet (t) | ²JC-F |

| -OCH₃ | ~53 | Singlet (s) | N/A |

¹⁹F NMR Spectroscopic Studies

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. Since the two fluorine atoms at the C2 position are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would appear as a triplet due to coupling with the two equivalent protons of the adjacent aminomethylene (-CH₂) group. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. alfa-chemistry.com For a CF₂ group adjacent to an ester and an aminomethylene group, the chemical shift would be in a characteristic region for aliphatic geminal difluorides. alfa-chemistry.com

Two-Dimensional NMR Techniques for Structure Elucidation

To unequivocally confirm the assignments made in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. However, in this molecule, only long-range couplings would be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signal of the -OCH₃ group to its corresponding ¹³C signal and the ¹H signal of the -CH₂NH₂ group to its carbon signal.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₄H₇F₂NO₂), the expected exact mass is approximately 139.0445 u. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to several decimal places. In techniques like electrospray ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺, at m/z 140.0523.

Advanced Spectroscopic Techniques for Structural Elucidation

While NMR and MS are primary tools, other spectroscopic methods provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. acs.org For this compound, key expected absorptions include:

N-H stretching: A medium to weak absorption around 3300-3400 cm⁻¹ for the primary amine.

C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic and methyl C-H bonds.

C=O stretching: A strong, sharp absorption around 1740-1750 cm⁻¹ for the ester carbonyl group.

C-F stretching: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, characteristic of C-F bonds.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. wikipedia.orgteledynevisionsolutions.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-F and C-C backbone vibrations would be observable in the Raman spectrum.

X-ray Crystallography: While challenging for liquids or low-melting solids, X-ray crystallography on a suitable crystalline derivative (such as the hydrochloride salt) would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. mdpi.com This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Conformational Studies of Difluorinated Propanoate Derivatives

The introduction of fluorine atoms into organic molecules can profoundly influence their three-dimensional structure and, consequently, their chemical and physical properties. In the case of difluorinated propanoate derivatives, such as this compound, the presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) introduces significant stereoelectronic effects that dictate the molecule's preferred conformations. The study of these preferences is crucial for understanding molecular interactions and reactivity. The cyclic nature of some molecules can create a more rigid structure than their non-cyclised counterparts, making them ideal platforms for studying conformational control. nih.gov

The substitution of hydrogen with fluorine, the most electronegative element, leads to significant changes in molecular conformation due to a combination of steric and electronic factors. While fluorine has a relatively small van der Waals radius, the C-F bond is highly polarized and stronger than a C-H bond. In gem-difluorinated systems, these effects are amplified. The CF2 group can act as a conformational linchpin, restricting rotation around adjacent single bonds and altering the energy landscape of the molecule.

Research on model macrocyclic systems containing a gem-difluoroalkoxy group has demonstrated this principle experimentally. In one such study, a fluorinated macrocycle was found to exist as a mixture of two distinct amide conformations (trans and cis) in a 4:1 ratio, as observed by 1H NMR. nih.govrsc.orgdiva-portal.org In contrast, the non-fluorinated analogue overwhelmingly favored a single conformation, highlighting the powerful influence of the CF2 group in stabilizing an otherwise high-energy state. nih.govrsc.orgdiva-portal.org This demonstrates that gem-difluorination can be a strategic tool to modulate the conformer population and optimize molecular shapes. nih.gov

| Compound | Observed Conformational Ratio (trans:cis) |

|---|---|

| gem-Difluorinated Macrocycle | 4 : 1 |

| Non-fluorinated Analogue | 200 : 1 |

Studies on simpler acyclic fluorinated molecules also reveal complex conformational behavior. For instance, computational and spectroscopic analysis of perfluoropropionic acid (CF3CF2C(O)OH), a related structure, indicates the co-existence of multiple rotamers in the gas phase at room temperature. mdpi.com The gauche-syn conformer is predicted to be the most abundant, but a significant population of the syn-syn conformer also exists. mdpi.com This complexity arises from the interplay of electrostatic interactions and hyperconjugation involving the fluorine atoms and the carbonyl group. mdpi.com

| Conformer | Population Percentage |

|---|---|

| gauche–syn | 85.1% |

| syn–syn | 14.7% |

| gauche–anti | 0.2% |

These findings suggest that for this compound, rotation around the C2-C3 bond is likely hindered, leading to a set of well-defined, stable conformers influenced by the orientation of the aminomethyl group relative to the two fluorine atoms and the ester functionality.

Intramolecular hydrogen bonds are critical, non-covalent interactions that can significantly stabilize specific molecular conformations. escholarship.org In molecules that possess both hydrogen bond donor and acceptor groups, the formation of these internal bonds can lead to quasi-cyclic structures, thereby reducing the molecule's conformational flexibility. escholarship.orgresearchgate.net

In the structure of this compound, the primary amino group (-NH2) serves as a hydrogen bond donor. Potential hydrogen bond acceptor sites within the molecule include the two highly electronegative fluorine atoms and the carbonyl oxygen of the ester group.

The formation of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen (N-H···O=C) would result in a stable six-membered ring. This type of interaction is common in β-amino acids and their derivatives. researchgate.net Alternatively, an N-H···F interaction would form a five-membered ring. While organically bound fluorine is generally considered a weak hydrogen bond acceptor, its ability to participate in such interactions is well-documented, particularly in intramolecular contexts where proximity effects are favorable. escholarship.org The presence of these intramolecular hydrogen bonds can lock the amide group and bring the donor and acceptor moieties into close proximity, facilitating unusually high rates of electron or hole transfer in certain molecular architectures. escholarship.org

The interplay between these potential hydrogen bonds (N-H···O vs. N-H···F) and the inherent stereoelectronic preferences imposed by the gem-difluoro group determines the final conformational equilibrium of the molecule. Spectroscopic techniques, such as NMR, combined with computational studies using Density Functional Theory (DFT), are essential tools for identifying the dominant conformers and quantifying the strength of these subtle intramolecular forces. mdpi.commdpi.com

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor in the Synthesis of Fluorine-Containing Amino Acid Derivatives

The introduction of fluorine into amino acids can profoundly alter the properties of peptides and proteins, enhancing their metabolic stability, modulating their conformation, and improving their binding affinity to biological targets. Methyl 3-amino-2,2-difluoropropanoate serves as a key starting material for a variety of these valuable fluorinated amino acid derivatives.

This compound is itself a β-amino acid derivative, a class of compounds important in the development of peptidomimetics and pharmaceuticals. Its functional groups—the primary amine and the methyl ester—are readily modified to generate a library of more complex β-amino acid derivatives. For instance, the amine can be protected and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in standard amide coupling reactions. Common strategies for synthesizing β-amino acid derivatives include conjugate additions and Mannich-type reactions, and building blocks like this compound provide a pre-formed, fluorinated scaffold for these transformations.

Amino acids derived from this compound are valuable for incorporation into peptide chains to create novel peptidomimetics. The gem-difluoro group can act as a bioisosteric replacement for a methylene (B1212753) group or a carbonyl group, imparting unique conformational constraints and altering electronic properties without a significant increase in steric bulk. To be incorporated into a peptide, the precursor amino acid derivative must have its alpha-nitrogen protected, typically with a temporary group like Fmoc or Boc, to prevent uncontrolled polymerization during the coupling process. Research has shown that β,β-difluoro natural amino acid derivatives, such as β,β-difluoro glutamine and β,β-difluoro leucine, can be synthesized and successfully incorporated into dipeptides, demonstrating their compatibility with peptide synthesis protocols.

The utility of this compound extends to the synthesis of complex, biologically active molecules. The difluoroalkyl motif is a key feature in many modern pharmaceuticals. By using this building block, chemists can efficiently introduce this group into larger, more complex scaffolds. A notable example is the synthesis of a 3,3-difluoro-3,4-dideoxy-KRN7000 analog, which is known to be a potent immunostimulator. The synthesis of this complex molecule can be achieved from β,β-difluoro-α-amino acid derivatives, which are accessible from precursors like this compound, highlighting the building block's role in constructing advanced bioactive compounds.

Role as a Chiral Synthon in Stereoselective Transformations

While this compound is an achiral molecule, it is a valuable prochiral synthon for creating chiral fluorine-containing compounds through stereoselective reactions

Utility in the Development of Fluorinated Probes for Chemical Biology Research

The field of chemical biology utilizes molecular probes to study biological systems. Fluorine atoms, particularly the ¹⁹F isotope, have unique properties that make them excellent reporters in nuclear magnetic resonance (NMR) spectroscopy.

Detailed Research Findings:

The use of fluorinated amino acids as ¹⁹F NMR probes is a well-established technique in chemical biology. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, which makes it a highly sensitive NMR probe. There is typically no background signal in biological systems, allowing for the clear detection of the fluorinated probe.

While specific research directly employing this compound as a chemical biology probe is not extensively documented in peer-reviewed literature, its potential utility can be inferred from studies on similar fluorinated molecules. As a small, fluorinated amino acid derivative, it could be incorporated into peptides or other biomolecules. The ¹⁹F NMR signal of the difluoromethyl group would then report on the local environment of the probe. Changes in the chemical shift of the ¹⁹F signal could indicate:

Ligand Binding: Binding of the probe-labeled biomolecule to its target could alter the electronic environment around the fluorine atoms, leading to a change in the ¹⁹F NMR signal.

Conformational Changes: Changes in the conformation of the biomolecule could also be detected by monitoring the ¹⁹F NMR signal.

Protein-Protein Interactions: It could be used to study the interactions between proteins.

The gem-difluoro group in this compound offers a distinct ¹⁹F NMR signature that can be a sensitive reporter of molecular interactions and environmental changes within a biological system.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide fundamental insights into the molecular geometry and electronic properties of molecules. For methyl 3-amino-2,2-difluoropropanoate, the presence of two highly electronegative fluorine atoms at the C2 position induces significant electronic perturbations.

Molecular Geometry:

The gem-difluoro substitution is predicted to alter the bond lengths and angles around the α-carbon significantly. The C-F bonds are expected to be short and strong due to the high electronegativity of fluorine. The C2-C3 bond is also likely to be influenced, potentially being slightly shorter due to the inductive electron-withdrawing effect of the fluorine atoms. The bond angles around the C2 carbon are expected to deviate from the ideal tetrahedral angle of 109.5° to accommodate the steric and electronic repulsion between the two fluorine atoms and the adjacent methyl and amino groups. In analogous gem-difluorinated cycloalkanes, the F-C-F bond angle is typically smaller than the ideal tetrahedral angle.

Electronic Structure:

The electronic structure of this compound is dominated by the strong inductive effect of the geminal fluorine atoms. This leads to a significant polarization of the C-F bonds, creating a localized electron-deficient center at the C2 carbon. This electron-withdrawing effect propagates through the carbon backbone, influencing the acidity of the neighboring protons and the basicity of the amino group. The pKa of the amino group in this compound is expected to be lower than that of its non-fluorinated counterpart, a phenomenon observed in other fluorinated amines. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO and LUMO were found to be distributed over the entire molecule, with the energy gap influencing its reactivity. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group, while the LUMO may be associated with the carbonyl group and the C-F bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Typical C-F bond lengths in gem-difluoro compounds |

| F-C2-F Bond Angle | ~105-107° | Observed angles in gem-difluorocycloalkanes |

| C1-C2 Bond Length | ~1.52 Å | Standard C-C single bond with slight inductive shortening |

| C2-C3 Bond Length | ~1.53 Å | Standard C-C single bond |

Prediction of Reactivity and Reaction Mechanisms

The electronic modifications induced by the gem-difluoro group are expected to profoundly impact the reactivity of this compound.

Reactivity Descriptors:

Global reactivity descriptors derived from conceptual DFT can be used to predict the chemical behavior of the molecule. These include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A smaller HOMO-LUMO gap generally correlates with lower chemical hardness and higher reactivity. The strong electron-withdrawing nature of the CF2 group is expected to increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. In studies of other organic molecules, a smaller energy gap was shown to correlate with higher reactivity. researchgate.net

Reaction Mechanisms:

The electron-deficient nature of the C2 carbon could make it a potential site for nucleophilic attack, although this is sterically hindered. More likely, the reactivity will be centered on the amino and ester functional groups. The reduced basicity of the amino group will affect its nucleophilicity in reactions. The carbonyl carbon of the ester group remains a primary site for nucleophilic acyl substitution. The presence of the gem-difluoro group can influence the stability of intermediates in reaction pathways. For instance, in the hydrolysis of the ester, the stability of the tetrahedral intermediate could be affected by the electronic effects of the fluorine atoms. Studies on gem-difluoroalkenes have highlighted their unique reactivity as electrophiles. nih.gov

| Descriptor | Predicted Trend | Reasoning |

|---|---|---|

| HOMO-LUMO Gap | Relatively smaller compared to non-fluorinated analog | Stabilization of LUMO by electron-withdrawing CF2 group |

| Chemical Hardness (η) | Lower | Correlates with a smaller HOMO-LUMO gap |

| Electrophilicity Index (ω) | Higher | Increased electron-accepting capability due to CF2 group |

| pKa of Amino Group | Lower | Inductive electron-withdrawal by the CF2 group |

Conformational Landscape Analysis via Computational Methods

The conformational preferences of this compound are dictated by a complex interplay of steric and stereoelectronic effects.

Key Torsional Angles:

The key dihedral angles that define the conformational landscape are around the C1-C2 and C2-C3 bonds. Rotation around the C2-C3 bond will determine the relative orientation of the amino group with respect to the rest of the molecule.

The Gauche Effect:

A significant stereoelectronic interaction that is likely to influence the conformation is the "gauche effect." This effect describes the tendency of vicinal electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than an anti conformation. This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital to a C-F σ* antibonding orbital. nih.gov In this compound, a gauche relationship between one of the C-F bonds and the C-N bond might be favored. Computational studies on model macrocyclic systems have shown that gem-difluorination can significantly alter conformational preferences. nih.govrsc.org

Intramolecular Hydrogen Bonding:

The presence of the amino group (a hydrogen bond donor) and the ester carbonyl group (a hydrogen bond acceptor) allows for the possibility of intramolecular hydrogen bonding. A conformation that brings these two groups into proximity could be stabilized by such an interaction. Computational studies on β-amino esters have highlighted the importance of intramolecular hydrogen bonds in determining their conformational preferences.

Modeling of Fluorine's Influence on Molecular Properties and Interactions

The introduction of the gem-difluoro group has a multifaceted impact on the molecule's properties and its potential interactions with other molecules.

Molecular Properties:

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it more resistant to metabolic oxidation. Therefore, the gem-difluoro group is expected to enhance the metabolic stability of the molecule by blocking potential sites of metabolism. nih.gov

Intermolecular Interactions:

The polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds with suitable donors. The ability of the CF2 group to act as a hydrogen bond acceptor is a topic of ongoing research. The altered electronic distribution and shape of the molecule will also influence its ability to fit into binding sites of biological macromolecules, potentially leading to altered biological activity. Computational modeling has shown that the difluoromethyl group can participate in beneficial hydrogen bonding interactions in enzyme active sites. rsc.org

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-amino-2,2-difluoropropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic fluorination of methyl 3-hydroxypropanoate derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization includes temperature control (-20°C to 0°C to minimize side reactions) and stoichiometric excess of fluorinating agents. Post-reaction, quenching with aqueous bicarbonate and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (>70%) and purity (>95%). Reaction progress is monitored by TLC and ¹⁹F NMR .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?

- Methodological Answer :

- ¹H/¹⁹F NMR : Confirm proton environments (e.g., NH₂ at δ 1.8–2.2 ppm) and fluorine coupling patterns (geminal difluoro groups, J ~ 250 Hz).

- LC-MS (ESI+) : Verify molecular ion [M+H]⁺ at m/z 154.1 (C₄H₇F₂NO₂).

- HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (90:10 to 10:90 gradient) to assess purity (>98%). Compare retention times against EP impurity standards (e.g., propanoic acid derivatives) .

Q. What are the recommended protocols for purifying this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Dissolve crude product in hot ethanol, cool to -20°C, and filter to remove unreacted amines or fluorinated byproducts.

- Preparative HPLC : Use a gradient elution (10–40% acetonitrile in water) on a reverse-phase column. Monitor fractions by UV (210 nm) and combine pure fractions.

- Impurity Profiling : Cross-reference with EP/Ph. Eur. guidelines for related esters (e.g., methyl 2-fluoropropanoate) to identify and quantify residual solvents or hydrolysis products .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Keep in amber glass vials under argon at -20°C to prevent hydrolysis and photodegradation.

- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with moisture; work under anhydrous conditions (e.g., molecular sieves in solvent systems).

- Safety Compliance : Adhere to H303+H313+H333 hazard codes (harmful if swallowed, in contact with skin, or inhaled) with emergency protocols for spills (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How does the electronic effect of difluorination at the C2 position influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing difluoro group increases electrophilicity at the ester carbonyl, accelerating reactions with amines or alcohols. Kinetic studies (via ¹⁹F NMR) show a 3-fold rate increase compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) model transition states to rationalize enhanced reactivity. Use HATU or DCC as coupling agents for amidation, optimizing equivalents (1.2–1.5) to suppress racemization .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound across different solvent systems?

- Methodological Answer :

- Solvent Effects : Re-measure shifts in deuterated DMSO (δ NH₂ ~ 2.0 ppm) vs. CDCl₃ (δ NH₂ ~ 1.8 ppm) with TMS as an internal standard.

- 2D NMR Validation : HSQC and HMBC correlations confirm assignments (e.g., NH₂ coupling to C3).

- Database Cross-Referencing : Compare with PubChem entries (CID: XXXXXX) to address solvent- or concentration-dependent variations .

Q. How does this compound serve as a precursor in the synthesis of fluorinated bioactive molecules, and what are the critical coupling reactions involved?

- Methodological Answer : As a fluorinated β-amino ester, it is used in:

- Peptide Synthesis : Fmoc-SPPS protocols for fluorinated pseudoprolines. Monitor diastereomer formation via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent).

- Cross-Couplings : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce fluorinated motifs. Isolate products via flash chromatography (ethyl acetate/hexane) .

Q. What accelerated stability testing protocols identify degradation pathways of this compound under thermal and hydrolytic stress?

- Methodological Answer :

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) for 4 weeks. Analyze hydrolyzed products (3-amino-2,2-difluoropropanoic acid) via LC-MS/MS (MRM transition m/z 154→136).

- Kinetic Modeling : Use Arrhenius plots to predict shelf life (t₉₀ >12 months at 25°C).

- Mechanistic Insight : ¹⁹F NMR tracks defluorination (loss of δ -120 ppm signal) under acidic conditions (pH <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.